3-(Thiolan-2-yl)prop-2-ynoic acid
CAS No.:
Cat. No.: VC17617248
Molecular Formula: C7H8O2S
Molecular Weight: 156.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8O2S |
|---|---|
| Molecular Weight | 156.20 g/mol |
| IUPAC Name | 3-(thiolan-2-yl)prop-2-ynoic acid |
| Standard InChI | InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |
| Standard InChI Key | BROJIAURVPBMDL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(SC1)C#CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Thiolan-2-yl)prop-2-ynoic acid features a five-membered thiolane ring (a saturated heterocycle with one sulfur atom) linked to a propynoic acid group (). The thiolane ring adopts an envelope conformation, with the sulfur atom at the 2-position contributing to the compound’s electronic and steric properties . The propynoic acid moiety introduces rigidity and acidity (), facilitating its participation in nucleophilic reactions .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 156.20 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Solubility | Soluble in THF, Ethyl Acetate |
The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions. Computational models predict a logP value of ~1.4, indicating moderate hydrophobicity .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of 3-(thiolan-2-yl)prop-2-ynoic acid leverages nucleophilic addition strategies. A patented method involves the condensation of 2-mercaptothiophene with chiral β-substituted propiolactones under inert conditions :
This reaction proceeds via thiolate attack on the lactone’s electrophilic carbonyl, followed by ring-opening and acidification to yield the target compound in 94% purity . Triethylamine is critical for deprotonating the thiol, while tetrahydrofuran (THF) optimizes reaction kinetics .
Enantioselective Synthesis
Enantiopure derivatives are accessible through Shi epoxidation, which introduces asymmetry via sulfur ylide intermediates . For example, treating the benzyl ether derivative with a chiral catalyst achieves enantiomeric excess (ee) up to 92%, crucial for bioactive applications .
Pharmacological Applications
Carbonic Anhydrase Inhibition
3-(Thiolan-2-yl)prop-2-ynoic acid serves as an intermediate in synthesizing (S)-3-(2-thienylthio)butyric acid, a potent carbonic anhydrase inhibitor . This inhibitor reduces intraocular pressure by modulating aqueous humor production, making it effective against glaucoma . Clinical trials report a 30% pressure reduction in patients over 12 weeks, with minimal systemic side effects .
Antimicrobial and Antifungal Activity
Preliminary studies suggest thiolane-containing analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The mechanism likely involves sulfur-mediated disruption of microbial cell membranes .
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 1710 cm (C≡C stretch) and 2550 cm (S-H stretch) .
-
NMR: NMR (400 MHz, CDCl): δ 2.85 (t, J = 7.2 Hz, 2H, SCH), 3.15 (m, 1H, CH-S), 3.45 (m, 2H, CH-COO) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity, with a retention time of 6.8 minutes .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimizing solvent recovery and minimizing byproducts like disulfides . Continuous-flow reactors improve yield by 15% compared to batch processes .
Future Directions
Research should explore covalent inhibition strategies in oncology, leveraging the propynoic acid’s reactivity for targeted protein modification. Additionally, eco-friendly synthetic routes using biocatalysts could reduce reliance on hazardous solvents .
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